Product packaging for Conorphone hydrochloride(Cat. No.:CAS No. 70865-14-4)

Conorphone hydrochloride

Cat. No.: B1239395
CAS No.: 70865-14-4
M. Wt: 403.9 g/mol
InChI Key: CKEXIRBGGMFWOA-AVQDSJIMSA-N
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Description

Historical Context of Opioid Analogue Chemical Research

The scientific exploration of opioid compounds has a long history, evolving from the study of naturally occurring alkaloids in the opium poppy to the synthesis of novel chemical entities. nih.govpainphysicianjournal.com For centuries, the potent effects of opium extracts were known, but significant scientific understanding of their mechanism of action only began to develop in the 20th century. nih.gov A pivotal moment in this history was the isolation of morphine, the primary active component of opium, which paved the way for systematic chemical investigation. pnas.org

Early research focused on modifying the structure of morphine to create derivatives, leading to the development of compounds like hydrocodone and hydromorphone. frontiersin.org A major objective driving this research was the pursuit of an ideal analgesic—a compound that could provide potent pain relief without the associated adverse effects and addiction liability. pnas.orgfrontiersin.org This quest led to extensive structure-activity relationship (SAR) studies, notably at the National Institutes of Health, where numerous morphine derivatives and synthetic compounds were evaluated. frontiersin.org

The discovery of distinct opioid receptor subtypes (μ, κ, and δ) in the 1970s revolutionized the field. nih.govfrontiersin.org This finding provided a more nuanced understanding of opioid pharmacology and suggested that compounds could be designed to selectively target specific receptors or have mixed receptor profiles to achieve a more desirable therapeutic outcome. uibk.ac.at This era saw the synthesis of highly potent compounds like the oripavine series and the fentanyl analogues, which were developed to tailor pharmacokinetic and pharmacodynamic properties for specific applications. nih.govfrontiersin.org The development of mixed agonist-antagonist compounds, such as conorphone, represents a strategic approach within this historical context, aiming to balance analgesic effects with other receptor interactions. wikipedia.org

Rationale for Academic Investigation of Novel Opioid Analogues

The primary rationale for the continued academic and industrial investigation of novel opioid analogues is the separation of therapeutic analgesic effects from detrimental side effects. pnas.orguhsp.edu While opioids like morphine and fentanyl are highly effective analgesics, their clinical utility is often limited by a range of adverse effects, including respiratory depression and dependence potential. pnas.orguhsp.edu Therefore, a central goal of medicinal chemistry in this area is to design new molecules with improved therapeutic profiles. nih.govfrontiersin.org

The academic investigation into compounds such as conorphone hydrochloride is driven by several key objectives:

Elucidating Structure-Activity Relationships (SAR): By synthesizing and testing novel analogues, researchers can systematically probe how specific structural modifications influence a molecule's interaction with opioid receptors. wikipedia.orgmonash.edu This fundamental research builds a deeper understanding of the pharmacophore—the essential structural features required for biological activity.

Exploring Novel Receptor Pharmacology: The discovery of different opioid receptor subtypes and their signaling pathways has opened new avenues for drug design. frontiersin.orguibk.ac.at Research focuses on developing ligands with unique receptor profiles, such as partial agonists, biased agonists (which preferentially activate certain intracellular signaling pathways over others), or mixed agonist-antagonists. uibk.ac.at This approach seeks to fine-tune the biological response to activate pain-relieving pathways while avoiding those associated with negative side effects. uhsp.edu

Developing Research Tools: Novel synthetic opioids often serve as valuable research tools to explore the physiology and pharmacology of the endogenous opioid system. uibk.ac.at Selective ligands are crucial for characterizing the distinct roles of each opioid receptor subtype in various physiological and pathological conditions. uibk.ac.at

The creation of fentanyl analogues, for instance, was initially an attempt to achieve high potency and selectivity. nih.gov The investigation of mixed agonist-antagonists like conorphone is part of a strategy to find a compound that provides analgesia while potentially having a lower liability for dependence.

Overview of Research Methodologies in Opioid Chemistry and Pharmacology

The development and characterization of novel opioid analogues like this compound involve a multidisciplinary approach that integrates techniques from chemistry, pharmacology, and computational science. uibk.ac.at

Chemical Synthesis and Structural Analysis: The process begins with drug design and chemical synthesis. uibk.ac.at For conorphone, a synthetic route starts with thebaine, a natural opium alkaloid. wikipedia.org The synthesis involves several steps, including hydrolysis of an enol ether, 1,4-addition of an ethyl group using lithium diethylcuprate, and finally, alkylation with cyclopropylmethyl chloride to yield the target compound. wikipedia.org The precise structure of the resulting molecule is confirmed using analytical techniques.

Structure-Activity Relationship (SAR) Studies: SAR is a core concept in medicinal chemistry where the relationship between a molecule's chemical structure and its biological activity is systematically examined. wikipedia.orgmonash.edu By creating a series of related compounds and evaluating their effects, chemists can identify which parts of the molecule are critical for its function. wikipedia.org This knowledge guides the design of future compounds with potentially improved properties. monash.edu More advanced computational methods can be used to develop mathematical models known as quantitative structure-activity relationships (QSAR). wikipedia.orgnih.gov

In Vitro Pharmacological Profiling: Before testing in living organisms, novel compounds are characterized in controlled laboratory settings. These in vitro assays are essential for determining a compound's fundamental pharmacological properties. uibk.ac.at Key methodologies include:

Receptor Binding Assays: These experiments measure the affinity of a compound for various opioid receptor subtypes (μ, δ, κ), determining how strongly it binds.

Functional Assays: These cell-based assays measure the functional consequence of a ligand binding to its receptor. uibk.ac.at They can determine whether a compound is an agonist (activator), antagonist (blocker), or partial agonist, and can also characterize biased agonism, where a ligand selectively activates specific downstream signaling pathways. uibk.ac.at

Computational Modeling: Modern drug discovery often employs computational techniques to accelerate the research process. Molecular dynamics simulations can model the interaction between a ligand and its receptor at an atomic level, providing insights into the binding mechanism and helping to explain the functional outcomes observed in laboratory experiments. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30ClNO3 B1239395 Conorphone hydrochloride CAS No. 70865-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70865-14-4

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1

InChI Key

CKEXIRBGGMFWOA-AVQDSJIMSA-N

SMILES

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl

Isomeric SMILES

CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl

Canonical SMILES

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl

Synonyms

codorphone
codorphone hydrochloride
conorphone
TR 5109
TR-5109
TR5109

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Conorphone Hydrochloride

Synthetic Pathways to Conorphone Hydrochloride

The synthesis of Conorphone and related morphinans often begins with naturally occurring opium poppy alkaloids, such as thebaine, codeine, or morphine. nih.govnih.govnih.gov These starting materials provide the core morphinan (B1239233) skeleton, which is then chemically modified to produce the target compound.

A common pathway to Conorphone begins with thebaine. wikipedia.org The synthesis involves several key transformations:

Enone Formation: Thebaine is treated with mild acid, which hydrolyzes the enol ether functional group. This is followed by a double bond migration to form a conjugated enone intermediate. wikipedia.org

1,4-Addition: The enone intermediate undergoes a 1,4-addition reaction with lithium diethylcuprate. This step introduces the ethyl group at the C-8 position, proceeding from the less sterically hindered side of the molecule. wikipedia.org

N-Demethylation: The tertiary amine inherited from thebaine is demethylated. A common method is the von Braun reaction, using cyanogen (B1215507) bromide (BrCN) to yield an N-cyano-N-demethyl intermediate. wikipedia.org This intermediate is then hydrolyzed, typically with an aqueous base, to produce the secondary amine.

N-Alkylation: The final step involves the alkylation of the secondary amine with cyclopropylmethyl chloride or a similar agent to install the N-cyclopropylmethyl group, yielding Conorphone. wikipedia.org The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

The use of thebaine as a starting material is advantageous as it is a readily available poppy alkaloid and a precursor for many semi-synthetic opioids. nih.govplos.org

The biological activity of morphinans is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is paramount. In the synthesis of Conorphone, the stereochemistry at several chiral centers, including the newly formed C-8 center, is crucial. The 1,4-addition of the ethyl group to the enone intermediate generally occurs with high stereoselectivity due to the steric hindrance of the morphinan ring system. wikipedia.org

For related opioid analogues, stereoselective synthesis is a major focus. For instance, in the synthesis of 6α- and 6β-naltrexamine derivatives, stereoselective reduction amination of naltrexone (B1662487) is employed to control the configuration at the C-6 position. nih.gov Similarly, the Diels-Alder reaction of thebaine with dienophiles occurs in a stereoselective manner, exclusively yielding C-7 substituted derivatives from the β-face of the molecule. nih.govmdpi.com These principles of stereocontrol are broadly applicable in the synthesis of complex morphinan analogues.

The derivatization of synthetic intermediates offers a powerful strategy to create diverse libraries of opioid analogues for structure-activity relationship (SAR) studies. Key intermediates in morphinan synthesis can be modified at several positions.

N-Demethylated Intermediates: The secondary amine formed after N-demethylation is a key functional group for derivatization. wikipedia.org It can be alkylated with various groups besides cyclopropylmethyl to explore how different N-substituents affect receptor binding and activity.

Aromatic Ring (A-Ring) Modification: The phenolic hydroxyl group at C-3 is a common site for modification. It can be converted to a triflate, which then serves as a handle for palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to introduce amino or substituted amino groups. nih.govmdpi.com This approach was used to prepare 3-benzylaminomorphinan derivatives. nih.gov

C-Ring Modifications: Intermediates can be functionalized at various positions on the C-ring. For example, the ketone at C-6 can be modified, or as seen in Conorphone's synthesis, the C-8 position can be functionalized via conjugate addition to a C-7,C-8 double bond. wikipedia.org

These derivatization strategies allow for the systematic exploration of the chemical space around the core morphinan structure.

Stereoselective Synthesis of Opioid Analogues[2],

Chemical Modifications and Analog Synthesis

The synthesis of Conorphone analogs is driven by the need to understand how specific structural features influence biological activity, with the goal of designing compounds with improved properties.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. nih.govrsc.orgrsc.orgcore.ac.uknih.gov For morphinans, SAR studies have revealed key insights into opioid receptor interactions.

C-8 Position: The replacement of the prototypical hydroxyl group in opioids with other functionalities, such as an amino group, has been explored. In a series of 8-amino-2,6-methano-3-benzazocines (benzomorphans), the 8-amino group was hypothesized to be a replacement for the 8-OH group. acs.org Several of these new analogues showed high, subnanomolar affinity for opioid receptors, particularly μ and κ receptors. acs.orgresearchgate.net

N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of activity. Small alkyl groups like methyl often lead to agonist activity, while larger groups like cyclopropylmethyl or cyclobutylmethyl can confer mixed agonist-antagonist or antagonist properties. This is a well-established principle in opioid SAR. nih.gov

C-3 Position: Replacing the phenolic hydroxyl group at C-3 with amino groups has also been investigated. In a series of cyclazocine (B1219694) analogues, this replacement led to compounds with surprisingly high affinity for μ and κ opioid receptors. nih.gov

The table below summarizes SAR data for a series of 8-aminocyclazocine analogues, demonstrating the effect of different secondary amine substituents at the C-8 position on opioid receptor binding affinity. researchgate.net

CompoundR (Substituent on 8-Amino Group)Ki (nM) μKi (nM) δKi (nM) κ
Analog 1 H1.8130001.0
Analog 2 Benzyl0.8216000.53
Analog 3 2-Thienylmethyl0.3510000.17
Analog 4 2-Furylmethyl0.2818000.14
Analog 5 Cyclopropylmethyl2.1150001.1

This table presents a selection of data for illustrative purposes. Ki is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

Improving the efficiency and purity of synthetic routes is a constant goal in chemical synthesis. plos.orgnih.govosti.gov For opioid synthesis, optimization can involve changing solvents, catalysts, or reaction conditions.

Solvent Effects: In the synthesis of fentanyl analogs, changing the solvent for an alkylation step from dimethylformamide (DMF) to acetonitrile (B52724) increased the reaction yield from 72% to 88%. plos.orgosti.gov

Catalyst Systems: Palladium-catalyzed reactions are common in modern opioid synthesis. Different combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BINAP, DPPF) can be tested to find the optimal conditions for a specific transformation, such as C-N bond formation. mdpi.comacs.org

Process Improvement: In the synthesis of 14-hydroxy opiates like oxycodone, it was found that using the hydrochloride salt of thebaine instead of the free base in the initial oxidation step led to higher yield and purity of the intermediate, 14-hydroxycodeinone. rsc.org Furthermore, changing the reduction solvent from aqueous acetic acid to methanol (B129727) with a 5% Pd/BaSO₄ catalyst eliminated a major by-product. rsc.org

These optimization efforts are crucial for making the synthesis of complex molecules like this compound more efficient, scalable, and cost-effective.

Molecular and Cellular Pharmacological Investigations of Conorphone Hydrochloride

Receptor Interaction Profiling

Characterization of Ligand-Opioid Receptor Binding Kinetics

The rates at which a ligand associates with and dissociates from its receptor, known as binding kinetics, are crucial determinants of its pharmacological effect. csmres.co.ukuni-heidelberg.de These kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), influence the duration and nature of the drug-receptor interaction. csmres.co.ukexcelleratebio.com A slow dissociation rate can lead to a prolonged duration of action. excelleratebio.com The equilibrium dissociation constant (Kd), which is a measure of a ligand's affinity for a receptor, is determined by the ratio of koff to kon. excelleratebio.com

Various experimental techniques are employed to study these kinetics. Radioligand binding assays are a common method where a radioactively labeled ligand is used to measure binding to receptors. nih.govnih.gov The development of two-state models has allowed for the analysis of the binding kinetics of unlabeled ligands, even when the radioligand exhibits complex binding characteristics. nih.gov Computational approaches, such as Quantitative Structure-Kinetics Relationships (QSKRs), are also being developed to predict binding kinetic parameters and understand the molecular determinants of these interactions. uni-heidelberg.de

Agonist-Antagonist Properties at Opioid Receptor Subtypes (e.g., μ-opioid receptor)

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that includes several subtypes, most notably the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov Ligands can act as agonists, antagonists, or partial agonists at these receptors. painphysicianjournal.com An agonist binds to a receptor and elicits a full cellular response, while an antagonist binds to the receptor but does not activate it, thereby blocking the action of agonists. nih.govpainphysicianjournal.com A partial agonist has affinity for the receptor but produces only a partial response. painphysicianjournal.com

Agonist-Antagonist Properties at Opioid Receptors
Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
NalorphineAgonist-Antagonist Agonist Agonist
Nalbuphine (B1235481)Antagonist/Partial Agonist drugbank.comAgonist drugbank.comAntagonist drugbank.com
BuprenorphinePartial Agonist painphysicianjournal.comAntagonist painphysicianjournal.com-

Receptor Specificity and Selectivity Assays

Receptor specificity refers to the ability of a drug to bind to a single type of receptor, while selectivity describes the degree to which a drug acts on a given site relative to other sites. msdmanuals.com Few drugs are absolutely specific for one receptor, but many exhibit selectivity. msdmanuals.com Ligand binding assays are crucial for determining the specificity and selectivity of a compound. nih.gov These assays measure the binding of a ligand to various receptor subtypes to determine its affinity profile. For instance, the binding affinity (Ki) of a compound for μ, δ, and κ opioid receptors can be determined to assess its selectivity. abcam.com

To further characterize specificity, functional assays are employed. For example, in cells expressing a specific receptor, the effect of a ligand can be measured in the presence and absence of a selective antagonist for that receptor. plos.org A reduction in the ligand's effect in the presence of the antagonist indicates that the action is mediated through that specific receptor. plos.org

Receptor Selectivity Profile (Ki values in nM)
Compoundμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Loperamide3 abcam.com48 abcam.com1156 abcam.com

Intracellular Signaling Pathway Elucidation

Upon binding of a ligand, opioid receptors initiate a cascade of intracellular events. Understanding these signaling pathways is essential for a complete pharmacological profile.

G-Protein Coupling and Downstream Effector Modulation

Opioid receptors are a class of G protein-coupled receptors (GPCRs), which are the largest family of plasma membrane receptors that regulate numerous physiological processes. sigmaaldrich.comnobelprize.org When an agonist binds to an opioid receptor, it induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein. sigmaaldrich.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. sigmaaldrich.com

These dissociated subunits then interact with and modulate various downstream effectors. sigmaaldrich.com For instance, the activation of μ-opioid receptors can inhibit adenylyl cyclase, reducing the levels of cyclic AMP (cAMP), and can also modulate ion channels, such as opening G-protein-dependent inward rectifying potassium (GIRK) channels. nih.gov The specificity of G protein coupling (e.g., to Gi or Gs) determines the downstream cellular response. nobelprize.org The [35S]GTPγS binding assay is a functional assay used to measure the ability of a ligand to activate G proteins. elifesciences.org

Receptor Desensitization and Internalization Mechanisms in Cellular Models

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a process where the receptor becomes less responsive to the stimulus. sigmaaldrich.comfrontiersin.org This is a key regulatory mechanism to prevent overstimulation. Desensitization is often initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). sigmaaldrich.com This phosphorylation promotes the binding of proteins called β-arrestins. sigmaaldrich.commdpi.com

β-arrestin binding can sterically hinder the coupling of the receptor to G proteins, leading to uncoupling and desensitization. nobelprize.org Furthermore, β-arrestins can act as scaffolds to recruit components of the endocytic machinery, leading to receptor internalization. plos.orgnsf.gov Internalization removes receptors from the cell surface, further contributing to the attenuation of the signal. frontiersin.org Once internalized, receptors can be either recycled back to the plasma membrane or targeted for degradation. plos.org The specific patterns of receptor phosphorylation can influence whether a receptor is desensitized and/or internalized. embopress.org For example, phosphorylation of a specific serine residue on the μ-opioid receptor has been shown to be sufficient for desensitization but not for internalization. embopress.org

Investigation of Secondary Messenger Systems

Cellular Mechanisms and Functional Responses

Impact on Cellular Biochemistry and Molecular Biology

While annual reports from the National Institute of Dental Research from the 1980s mention Conorphone in the context of research programs in cellular biochemistry and molecular biology, specific details of these investigations are not provided. wikimedia.org There is a general mention of the development of biochemical and molecular biology approaches to study analgesics like Conorphone. wikimedia.org However, published studies with specific data on how Conorphone hydrochloride impacts cellular biochemistry, such as enzyme kinetics, protein synthesis, or gene expression, are not currently available. cellmolbiol.org

Effects on Diverse Cellular Targets (e.g., lymphocytes, chondrocytes, primary neuronal cultures)

Detailed research findings on the specific effects of this compound on diverse cellular targets such as lymphocytes, chondrocytes, and primary neuronal cultures are not available in the public literature.

Lymphocytes: There is no specific information found regarding the effect of this compound on lymphocyte function, such as proliferation or cytokine release.

Chondrocytes: While the metabolism of chondrocytes is a key area of research in joint diseases, and some opioids have been studied in this context, specific data on how this compound affects chondrocyte metabolism or viability is not documented in available research. wikimedia.orgnih.gov

Primary Neuronal Cultures: The use of primary neuronal cultures is a standard method to investigate the effects of neuroactive compounds on neuronal activity, such as synaptic transmission and cell survival. nih.govthermofisher.comprotocols.iomdpi.com However, studies specifically detailing the application of this compound to primary neuronal cultures and its subsequent effects are not found in the reviewed literature.

Structure Activity Relationship Sar and Computational Molecular Design

Correlation of Molecular Structure with Receptor Affinity and Intrinsic Activity

Conorphone is a morphinan (B1239233) derivative, structurally analogous to hydrocodone, but with two key substitutions: an ethyl group at the C8 position and a cyclopropylmethyl group on the tertiary amine. wikipedia.org These modifications significantly influence its binding affinity for opioid receptors and its intrinsic activity, which is the ability of the drug-receptor complex to elicit a biological response. pretaa.com

Conorphone acts as a mixed agonist-antagonist at the µ-opioid receptor (MOR). wikipedia.org This dual activity is largely attributed to the N-cyclopropylmethyl substituent. This group is a common feature in other opioid ligands with mixed agonist-antagonist or antagonist properties, such as nalbuphine (B1235481) and butorphanol. zenodo.org The size and conformation of the N-substituent are critical in determining whether a ligand will be a full agonist, partial agonist, or antagonist. While smaller N-alkyl groups like the N-methyl in morphine are associated with strong agonism, bulkier groups like N-cyclopropylmethyl can stabilize receptor conformations that lead to partial agonism or antagonism. guidetopharmacology.org

The affinity of a ligand for its receptor is often quantified by the inhibition constant (Ki), with lower Ki values indicating stronger binding. zenodo.org The structural features of conorphone, including its C3-methoxy group, influence this value. Studies on related morphinans have shown that compounds with a C3-methoxy group (like hydrocodone) tend to have weaker receptor binding than their O-demethylated metabolites with a C3-hydroxyl group (like hydromorphone). nih.gov This suggests that the C3-methoxy group in conorphone may result in a lower binding affinity compared to a hypothetical hydroxylated counterpart, as the hydroxyl group can form crucial hydrogen bonds within the receptor binding pocket. nih.gov The ethyl group at the C8 position is a less common substitution and further modulates the shape and steric profile of the molecule, influencing its fit within the binding site. wikipedia.org

The ratio of a drug's binding affinity in its low-affinity state (K_L) to its high-affinity state (K_H) can predict its intrinsic activity. nih.gov A higher K_L/K_H ratio is generally correlated with higher intrinsic activity. nih.gov For a mixed agonist-antagonist like conorphone, its structure allows it to stabilize both active and inactive receptor conformations, resulting in a moderate level of intrinsic activity compared to a full agonist like morphine.

Table 1: Comparison of Structural Features and µ-Opioid Receptor (MOR) Binding Affinities of Related Morphinans Note: A specific Ki value for Conorphone is not readily available in the cited literature; its activity is described qualitatively. Data for other compounds are provided for comparative context.

Compound N-Substituent C3-Substituent C6-Carbonyl C8-Substituent MOR Ki (nM) Receptor Activity
Conorphone wikipedia.org Cyclopropylmethyl Methoxy (B1213986) Yes Ethyl Not Specified Mixed Agonist-Antagonist
Hydrocodone nih.gov Methyl Methoxy Yes Hydrogen 19.8 Agonist
Hydromorphone nih.gov Methyl Hydroxyl Yes Hydrogen 0.6 Agonist
Morphine nih.gov Methyl Hydroxyl No Hydrogen 1.2 Agonist
Butorphanol zenodo.org Cyclobutylmethyl Hydroxyl No Hydrogen <1 Agonist-Antagonist
Nalbuphine zenodo.org Cyclobutylmethyl Hydroxyl Yes Hydrogen 1-100 Agonist-Antagonist

Identification of Pharmacophore Features Critical for Opioid Receptor Interaction

A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by its biological target. For morphinan-class opioids binding to the µ-opioid receptor, a well-established pharmacophore model includes several key features, all present in the conorphone molecule. nih.gov

The critical pharmacophoric elements for morphinan binding to the µ-opioid receptor include:

A Positive Ionizable Feature: The tertiary amine nitrogen in the morphinan scaffold is protonated at physiological pH. This positively charged center forms a crucial ionic interaction, or salt bridge, with a conserved aspartic acid residue (Asp147 in the MOR) in the receptor's binding pocket. mdpi.commdpi.com This interaction is considered a primary anchor for most opioid ligands.

An Aromatic Ring: The phenolic ring (Ring A) of the morphinan structure engages in hydrophobic and potential pi-pi stacking interactions with aromatic amino acid residues in the binding site, such as tyrosine (Tyr) or tryptophan (Trp). mdpi.com

Hydrogen Bond Acceptors/Donors: The oxygen atoms in conorphone, specifically the C3-methoxy ether oxygen and the C6-keto oxygen, can act as hydrogen bond acceptors. The phenolic hydroxyl group found in many other opioids (like morphine) is a particularly strong hydrogen bond donor. nih.govmdpi.com While conorphone has a methoxy group instead, the ether oxygen still contributes to the polar interaction network.

A Hydrophobic Core: The rigid, multi-ring carbon skeleton of the morphinan structure provides a significant hydrophobic component that fits into a corresponding hydrophobic cavity within the receptor.

A ligand-based pharmacophore model generated from a series of active morphinan compounds identified the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature as important for high-affinity µ-receptor binding. nih.gov Conorphone's structure aligns well with this model, explaining its ability to bind effectively to the receptor.

Table 2: Pharmacophore Features of Conorphone for Opioid Receptor Interaction

Pharmacophore Feature Corresponding Structural Element in Conorphone Primary Interaction Type Key Receptor Residue (µ-Opioid)
Positive Ionizable Amine Protonated N17-Cyclopropylmethyl Group Ionic Interaction (Salt Bridge) Aspartic Acid (D1473.32)
Aromatic Ring Ring A (Phenolic Ring with Methoxy Group) Hydrophobic / π-π Stacking Tyrosine (Y1483.33), Histidine (H2976.52)
Hydrogen Bond Acceptor C6-Keto Group Oxygen Hydrogen Bond Tyrosine (Y3267.43)
Hydrogen Bond Acceptor C3-Methoxy Group Oxygen Hydrogen Bond Potential interaction with polar residues
Hydrophobic Regions Fused Alicyclic Rings (B, C, D) and C8-Ethyl Group van der Waals / Hydrophobic Various non-polar residues in the binding pocket

Computational Approaches in SAR Studies

Computational chemistry offers a suite of powerful techniques to model and predict the interactions between ligands like conorphone and their receptors. These methods provide insights that are difficult to obtain through experimental means alone. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Using the high-resolution crystal structures of opioid receptors, docking simulations can place conorphone into the µ-opioid receptor's binding pocket. fda.govnih.gov

QSAR is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For opioids, a QSAR model could be built using a training set of morphinan derivatives with known µ-opioid receptor binding affinities. nih.gov

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area, and various 2D or 3D structural keys). nih.govnih.gov Machine learning algorithms are then used to develop a mathematical equation that correlates these descriptors with the observed binding affinities. nih.gov While specific QSAR models for conorphone are not publicly documented, this approach could be used to predict the affinity of novel, unsynthesized analogues of conorphone by simply calculating their descriptors and inputting them into the validated model. nih.govkcl.ac.uk Such models are valuable tools for prioritizing which new molecules to synthesize in drug discovery campaigns. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations can model the dynamic behavior of this complex over time. mdpi.comnih.gov An MD simulation starts with the docked pose of conorphone within the opioid receptor and simulates the movements of every atom in the system (including surrounding water molecules and lipids) for nanoseconds to microseconds. fda.govescholarship.org

These simulations provide critical insights into:

Binding Stability: MD can assess whether the initial docked pose is stable or if the ligand shifts to a different, more stable conformation. nih.gov

Conformational Changes: It can reveal how the binding of conorphone induces subtle conformational changes in the receptor, which is the first step in receptor activation and signal transduction. escholarship.org

The Role of Water: MD can identify specific water molecules that may mediate hydrogen bonds between the ligand and the receptor, contributing to binding affinity. nih.gov

Ligand Residence Time: Advanced MD techniques can be used to simulate the dissociation of the ligand from the receptor, providing an estimate of its residence time, which can be correlated with its duration of action. fda.gov

For a mixed agonist-antagonist like conorphone, MD simulations could help elucidate how its binding stabilizes different receptor conformations compared to full agonists or full antagonists, providing a dynamic explanation for its specific functional profile. mdpi.com

Preclinical Research Methodologies and Translational Studies Non Human Focus

In Vitro Preclinical Models

In vitro models are fundamental in the early stages of drug development to determine a compound's activity at its molecular targets and its basic physiological properties before advancing to whole-animal studies.

Cell-Based Functional Assays for Pharmacological Activity

To characterize the pharmacological activity of an opioid compound like Conorphone hydrochloride, a variety of cell-based functional assays are utilized. These assays are crucial for determining the potency and efficacy of the compound at opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. acs.orgacs.org

Commonly employed assays include:

GTPγS Binding Assays: These assays measure the activation of G-proteins, which are coupled to opioid receptors. The binding of an agonist like this compound to the receptor facilitates the exchange of GDP for GTPγS (a non-hydrolyzable analog of GTP) on the Gα subunit. The amount of bound GTPγS is proportional to the degree of receptor activation. acs.org

cAMP Inhibition Assays: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.orgeurofinsdiscovery.com Assays measuring cAMP levels are therefore a reliable method to quantify the functional response to an opioid agonist.

β-Arrestin Recruitment Assays: The interaction of an agonist with an opioid receptor can also trigger the recruitment of β-arrestin proteins, a process involved in receptor desensitization and internalization, but also in signaling pathways distinct from G-protein signaling. acs.orgeurofinsdiscovery.com Assays like the PathHunter β-Arrestin assay can quantify this recruitment and help to characterize the ligand's potential for biased agonism, where a ligand preferentially activates one signaling pathway over another. eurofinsdiscovery.com

Calcium Mobilization Assays: In engineered cell lines expressing chimeric G-proteins, the activation of Gi/o-coupled opioid receptors can be redirected to trigger an increase in intracellular calcium. acs.orgacs.org This calcium flux can be measured using fluorescent dyes, providing a high-throughput method for assessing agonist activity. acs.org

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assays: Opioid receptor activation can lead to the phosphorylation and activation of ERK, a downstream signaling molecule. frontiersin.org Measuring the levels of phosphorylated ERK can serve as another indicator of receptor activation and downstream signaling. frontiersin.org

These assays collectively provide a detailed picture of how this compound interacts with opioid receptors, its potency (EC50) and efficacy (% of maximal response compared to a standard agonist) at each receptor subtype, and any potential for functional selectivity or "biased agonism." plos.org

Assessment of Trans-Membrane Transport and Permeability in Ex Vivo Tissue Systems

Understanding how a compound crosses biological membranes is critical for predicting its absorption, distribution, and ability to reach its site of action, particularly the central nervous system for an analgesic. Ex vivo and in vitro models are used to assess the transmembrane transport and permeability of drugs like this compound.

Key methodologies include:

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. This model is widely used to predict oral drug absorption and to identify substrates of efflux transporters like P-glycoprotein (P-gp). frontiersin.org

Madin-Darby Canine Kidney (MDCK) Cell Monolayers: Similar to Caco-2 cells, MDCK cells form tight monolayers and are used to assess permeability. Genetically engineered MDCK cells that overexpress specific transporters, such as P-gp (MDCK-MDR1), are particularly useful for studying the role of these transporters in limiting drug permeability. universiteitleiden.nl

Ex Vivo Placental Perfusion Models: For drugs that may be used during pregnancy, the ex vivo placental perfusion model is considered the "gold standard" for examining transplacental transport properties. frontiersin.orgnih.gov This model uses a human placenta after delivery to study the transfer of a drug from a maternal to a fetal circuit and vice versa. frontiersin.org

Studies with other opioids have shown that both passive permeability and active transport by P-gp can significantly influence their distribution. universiteitleiden.nl For instance, opioids like morphine have relatively low passive permeability and are subject to P-gp-mediated efflux, which can limit their entry into the brain. universiteitleiden.nl In contrast, more lipophilic opioids like fentanyl exhibit high passive permeability. universiteitleiden.nl A systematic in vitro screening of various opioids identified hydromorphone as a substrate for the organic cation transporter 1 (OCT1), which could influence its hepatic uptake. uni-goettingen.de

Enzyme Inhibition and Activation Assays (if applicable to non-opioid targets)

Relevant assays would include:

Enzyme Inhibition Assays: If there is a theoretical basis or preliminary finding suggesting interaction with a particular enzyme, specific inhibition assays would be conducted. For example, some non-opioid analgesics are known to inhibit cyclooxygenase (COX) enzymes or fatty acid amide hydrolase (FAAH). nih.gov

Receptor Binding Assays for Non-Opioid Targets: A broad panel of receptor binding assays is often used to screen for off-target interactions. This can identify affinities for other G-protein coupled receptors, ion channels, or transporters. plos.org For example, studies on fentanyl have identified interactions with serotonin (B10506), dopamine, and muscarinic receptors. biorxiv.org

Currently, there is no widely available information from such assays specifically for this compound.

In Vivo Preclinical Models (Non-Human Species)

In vivo studies in animal models are essential to understand how a drug behaves in a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME) with its pharmacological effects. fda.govnih.gov

Pharmacokinetic (PK) Characterization in Animal Models

Pharmacokinetic studies determine what the body does to the drug. These studies are typically conducted in several species, including rodents (rats, mice) and non-rodents (dogs, monkeys), to assess inter-species differences and to help predict human pharmacokinetics. fda.govbiotechfarm.co.il

Key pharmacokinetic parameters measured include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

For hydromorphone, a close structural analog of conorphone, pharmacokinetic studies in rats and dogs have been conducted. In rats, following intraperitoneal administration, hydromorphone and its metabolites were analyzed using LC-MS/MS. nih.gov In dogs, intravenous administration of hydromorphone resulted in a large volume of distribution and rapid clearance, necessitating frequent dosing to maintain therapeutic concentrations. frontiersin.orgresearchgate.net

Table 1: Illustrative Pharmacokinetic Parameters of Hydromorphone in Dogs This table presents example data for hydromorphone as specific data for this compound is not available.

Parameter Value Reference
Clearance 30.4 mL/min/kg frontiersin.org
Volume of Distribution (steady state) 4.5 L/kg frontiersin.org

Note: These values are from a study using a continuous rate infusion and may differ from studies using bolus administration.

Pharmacodynamic (PD) Biomarker Assessment in Preclinical Species

Pharmacodynamic studies investigate what the drug does to the body. In preclinical species, this involves measuring the physiological and behavioral effects of the drug to establish a relationship between drug concentration and its pharmacological effect. catapult.org.uk

For an analgesic like this compound, key pharmacodynamic assessments would include:

Nociceptive Assays: These are animal models of pain used to assess analgesic efficacy. Common models include the tail-flick and hot-plate tests (for acute thermal pain), the writhing test (for inflammatory visceral pain), and models of neuropathic pain (e.g., chronic constriction injury). acs.org

Biomarkers of Target Engagement: In some cases, it may be possible to measure a direct or indirect marker of the drug's effect on its target. For opioids, this can include measuring changes in neurotransmitter levels or the expression of certain genes in the central nervous system. nih.gov

Physiological Monitoring: This includes monitoring for known opioid effects such as respiratory depression, changes in heart rate, and gastrointestinal motility. nih.gov For example, in rats, the effects of opioids on ventilation can be quantified to assess respiratory depression. nih.gov

Biomarkers of Pain-Induced Stress: In some animal models of chronic pain, physiological markers of stress, such as plasma cortisol or serotonin levels, can be measured to assess the effectiveness of an analgesic in alleviating the pain state. frontiersin.org

The integration of pharmacokinetic and pharmacodynamic (PK/PD) data is crucial for understanding the dose-response relationship and for predicting effective dosing regimens in humans. nih.govwmpllc.org This modeling helps to correlate the time course of drug concentrations with the intensity and duration of its effects. wmpllc.org

Table 2: List of Compounds Mentioned

Compound Name
Acetaminophen
Alfentanil
Amodiaquine
Atomoxetine
Atropine
Benperidol
Benzatropine
Benzhydrocodone
Benzbromarone
Benserazide
Benoxaprofen
Buprenorphine
Butorphanol
Citalopram
Codeine
Conorphone
This compound
CTOP
Cyclazocine (B1219694)
Cyprodime
DAMGO
Deltorphin II
Dextromethorphan
Dextrorphan
Dezocine
Dihydromorphine
Diphenhydramine
DPDPE
Drotebanol
Duloxetine
Dynorphin A 1-13
Endomorphin-1
Endomorphin-2
Escitalopram
Fentanyl
Floctafenine
Flufenisal
Flunixin
Fluoxetine
Flupirtine
Fluproquazone
Fluradoline
Flurbiprofen
Furethylnorlevorphanol
Gabapentin
GNTI
Hydrocodone
Hydromorphone
Hydromorphone-3-glucuronide
Ibuprofen
Ibufenac
ICI 199,441
Indomethacin
Indoprofen
JDTic
Ketamine
Ketazocine
Ketorfanol
Ketorolac
Letimide
Levomethorphan
Levorphanol
Loperamide
Meperidine
Meptazinol
Metformin
Methadone
Methylnaltrexone
Metoprine
Morphine
Nalbuphine (B1235481)
Naloxone
Naltrexone (B1662487)
Nicotinamide
Nociceptin
Nor-BNI
Norbuprenorphine
Norhydrocodone
Norlevorphanol
NTI
O-desmethyltramadol
Oxilorphan
Oxycodone
Oxymorphone
Paroxetine
Pethidine
Phenomorphan
PN6047
Remifentanil
Salicylate
Sertraline
SNC80
Streptozotocin
Sufentanil
Sulfasalazine
Tacrine
Tapentadol
Tariquidar
Tramadol
U69593
Venlafaxine
Xorphanol

Receptor Occupancy Studies in Animal Brains or Tissues

The investigation of a compound's interaction with specific receptors in the central nervous system is fundamental to understanding its potential therapeutic effects and side-effect profile. Methodologies such as in vivo and ex vivo receptor occupancy assays are standard practice in non-human translational studies. These techniques are designed to quantify the percentage of a specific receptor type that is bound by a drug at a given dose and time point.

Methodological Approaches:

Ex vivo Autoradiography: This technique involves administering the non-labeled ("cold") compound of interest to an animal. After a specific time, the animal is euthanized, and the brain or other tissues are rapidly removed, frozen, and thinly sliced. These tissue sections are then incubated with a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioligand that binds to the tissue is then measured. The presence of the test compound bound to the receptors will block the binding of the radioligand. By comparing the radioligand binding in tissues from treated animals to that in control (vehicle-treated) animals, the percentage of receptor occupancy by the test compound can be calculated.

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living animals. In these studies, a radiolabeled form of a ligand for the target receptor is administered to the animal, and the distribution of the radiotracer in the brain is imaged. To determine receptor occupancy, a baseline scan is performed without the test compound, followed by a second scan after the administration of the non-labeled test compound. The reduction in the binding of the radiotracer in the presence of the test compound allows for the calculation of receptor occupancy.

Research Findings:

Despite a comprehensive search of scientific literature and databases, specific preclinical research findings detailing the receptor occupancy of this compound in animal brains or tissues could not be located. While studies on other opioid compounds provide extensive data on their binding affinities (Ki values) and receptor occupancy percentages at mu (µ), delta (δ), and kappa (κ) opioid receptors, equivalent data for this compound is not publicly available.

For context, receptor occupancy studies for other opioids, such as buprenorphine, have demonstrated a dose-dependent increase in mu-opioid receptor occupancy in the rat brain, which correlates with its analgesic effects. Similarly, antagonists like naltrexone have been shown to occupy opioid receptors, blocking the effects of agonists.

Without specific data for this compound, it is not possible to construct data tables or provide detailed research findings on its receptor occupancy profile. Such information would be crucial for understanding its pharmacological characteristics and for translating preclinical findings to potential clinical applications. The absence of this data highlights a gap in the publicly accessible scientific literature regarding this particular compound.

Advanced Analytical and Bioanalytical Methodologies for Conorphone Hydrochloride Research

High-Resolution Separation Techniques

Separation sciences are fundamental in pharmaceutical analysis, isolating the active pharmaceutical ingredient (API) from impurities, degradation products, and metabolites. For Conorphone hydrochloride, high-performance and ultra-performance liquid chromatography, along with gas chromatography, represent the primary methods for achieving high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in bulk drug substances and finished pharmaceutical products. wikipedia.org The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18 or C8 silica), while the mobile phase is a more polar mixture, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase.

The performance of an HPLC analysis is determined by several key parameters, which would be optimized for this compound analysis to ensure accurate and reliable results.

Illustrative HPLC Method Parameters for this compound Analysis

Parameter Illustrative Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for effective separation of the analyte from polar impurities.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient The organic solvent (acetonitrile) and aqueous buffer are adjusted to achieve optimal separation and peak shape.
Flow Rate 1.0 mL/min Controls the speed at which the mobile phase and analyte pass through the column, affecting retention time and resolution.
Detector UV-Vis Detector at ~280 nm The aromatic ring system in Conorphone's structure allows for detection by UV absorbance.
Column Temp. 30 °C Temperature is controlled to ensure reproducible retention times.

| Injection Vol. | 10 µL | A precise volume of the sample solution is introduced into the system for analysis. |

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentration and comparing the peak area of the sample to this curve. Purity is assessed by detecting and quantifying any additional peaks corresponding to impurities or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement from conventional HPLC, utilizes columns packed with smaller particles (typically sub-2 µm). waters.com This innovation, combined with instrumentation capable of handling much higher system pressures, results in dramatically improved resolution, sensitivity, and speed of analysis. waters.comresearchgate.net

The primary advantage of UPLC in the context of this compound research is its ability to provide much higher separation efficiency. malvernpanalytical.com This allows for the separation of closely related impurities that might co-elute with the main peak in a standard HPLC run. The increased speed also allows for higher sample throughput, which is critical in manufacturing and quality control environments.

Comparative Performance: HPLC vs. UPLC (Illustrative)

Parameter Conventional HPLC UPLC Advantage of UPLC
Particle Size 3.5 - 5 µm < 2 µm Higher efficiency and resolution. researchgate.net
Column Dimensions 4.6 x 150 mm 2.1 x 50 mm Less solvent consumption, faster analysis.
Pressure ~2,000-4,000 psi ~10,000-15,000 psi Enables use of smaller particles and higher flow rates. waters.com
Run Time 15-30 min 1-5 min Significantly increased sample throughput.

| Resolution | Good | Excellent | Better separation of complex mixtures and trace impurities. |

This enhanced efficiency makes UPLC an invaluable tool for stability-indicating assays and for detecting trace-level impurities that may have toxicological significance.

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. creative-proteomics.com It is particularly well-suited for the analysis of volatile organic compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. libretexts.orgetamu.edu

This compound itself is a non-volatile salt. Therefore, direct analysis by GC is not feasible. However, GC-MS is an essential tool for identifying its volatile metabolites in biological samples like urine or plasma. medkoo.com To make non-volatile metabolites amenable to GC analysis, they must first undergo a chemical derivatization step to increase their volatility. nih.gov This process converts polar functional groups (like hydroxyls and amines) into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers).

The primary application of GC-MS in Conorphone research is in metabolomics and pharmacokinetic studies, where it can be used to build a profile of how the drug is processed in the body. scielo.br

Hypothetical Volatile Metabolites of Conorphone for GC-MS Analysis

Metabolite Type Derivatization Expected Observation
N-dealkylated Metabolite Silylation (e.g., with BSTFA) A distinct peak with a specific retention time and mass spectrum, indicating the loss of the cyclopropylmethyl group.
O-demethylated Metabolite Silylation A peak corresponding to the metabolite where the methoxy (B1213986) group is converted to a hydroxyl group, then derivatized.

Spectroscopic and Spectrometric Characterization Methods

While separation techniques isolate compounds, spectroscopic and spectrometric methods provide detailed information about their molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like Conorphone. wikipedia.orgebsco.com It operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a strong magnetic field, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. libretexts.org

For this compound, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY and HSQC) would be used to confirm its complex, polycyclic morphinan (B1239233) structure. nih.gov Analysis of the ¹H NMR spectrum would reveal characteristic signals for every unique proton in the molecule, and their splitting patterns would confirm adjacent protons. Solid-state NMR can also be used to study the compound in its solid form, providing insights into its crystalline structure and the local environment of the chloride ion. nih.govrsc.org

Illustrative ¹H NMR Data for Key Structural Moieties of Conorphone

Structural Group Expected Chemical Shift (ppm, illustrative) Multiplicity
Methoxy Protons (-OCH₃) 3.8 - 4.0 Singlet (s)
Aromatic Protons 6.5 - 7.0 Doublets (d)
Ethyl Group Protons (-CH₂CH₃) 0.9 - 1.2 (CH₃), 1.5 - 1.8 (CH₂) Triplet (t), Quartet (q)
Cyclopropylmethyl Protons 0.2 - 0.9 (CH₂), 2.4 - 2.7 (N-CH₂) Multiplets (m)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It provides two critical pieces of information for structural analysis: the precise molecular weight of the compound and a distinct fragmentation pattern that acts as a molecular fingerprint. savemyexams.com

For Conorphone, high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. The molecular ion peak (M⁺) would correspond to the mass of the protonated free base (C₂₃H₂₉NO₃).

When subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS), the Conorphone ion breaks apart in a predictable manner. libretexts.org Analyzing these fragments provides confirmation of the compound's structure. For instance, common fragmentation pathways for morphinan-type alkaloids involve cleavages of the bonds adjacent to the nitrogen atom and losses of the substituent groups.

Hypothetical Fragmentation Data for Conorphone from MS/MS Analysis

Ion m/z (Illustrative) Description
[M+H]⁺ 384.22 Protonated parent molecule (C₂₃H₃₀NO₃⁺)
[M - C₂H₅]⁺ 355.19 Loss of the ethyl group
[M - C₄H₇]⁺ 329.17 Loss of the cyclopropylmethyl radical

This combination of separation and spectroscopic techniques provides a robust framework for the comprehensive analysis of this compound, from routine quality control to in-depth structural and metabolic research.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful non-destructive approach for identifying functional groups within a molecule. These two techniques are complementary, providing a comprehensive "molecular fingerprint" that is unique to a compound's structure. horiba.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. gatewayanalytical.com The technique is particularly sensitive to vibrations of polar bonds and hetero-nuclear functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups. gatewayanalytical.com In contrast, Raman spectroscopy is an inelastic scattering technique where a laser photon loses or gains energy upon interacting with a molecule. horiba.com This energy shift corresponds to the molecule's vibrational frequencies. Raman spectroscopy is highly sensitive to the vibrations of non-polar, homo-nuclear bonds, such as carbon-carbon single (C-C), double (C=C), or triple (C≡C) bonds, and is generally less affected by aqueous solutions, which can be an advantage over FT-IR. gatewayanalytical.comedinst.com

For a complex molecule like this compound, a morphinan derivative, these techniques would be invaluable for confirming its structural integrity. FT-IR would identify key polar functional groups, while Raman spectroscopy would provide detailed information about the carbon skeleton and any aromatic ring systems. The combination of both spectra provides a more complete vibrational profile than either technique alone. edinst.com

Table 1: Hypothetical Vibrational Frequencies for Functional Groups in this compound

This table illustrates the expected wavenumber regions for the primary functional groups anticipated in the this compound structure.

Functional GroupVibration TypeTechniqueExpected Wavenumber (cm⁻¹)
O-H (Alcohol)StretchFT-IR3200-3600 (Broad)
C-H (Aromatic)StretchFT-IR / Raman3000-3100
C-H (Aliphatic)StretchFT-IR / Raman2850-3000
C=O (Ketone)StretchFT-IR1680-1750 (Strong)
C=C (Aromatic)StretchFT-IR / Raman1400-1600
N-H⁺ (Amine Salt)StretchFT-IR2200-3000 (Broad)
C-O (Ether/Alcohol)StretchFT-IR1000-1300
C-N (Amine)StretchFT-IR1000-1350

Electrochemical and Biosensor-Based Analytical Approaches

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective platform for the detection and quantification of specific chemical compounds. dcu.ie The development of such a sensor for this compound would likely involve creating a recognition element that selectively binds to the target molecule, coupled with a transducer that converts this binding event into a measurable electrical signal. dcu.iemdpi.com

A promising strategy is the use of Molecularly Imprinted Polymers (MIPs). nih.gov In this technique, a polymer is synthesized in the presence of the target molecule (this compound), creating nano-scale cavities that are sterically and chemically complementary to it. electrochemsci.org This MIP can then be coated onto an electrode surface, such as a glassy carbon electrode (GCE), to create a highly selective sensor. nih.govelectrochemsci.org When a sample containing this compound is introduced, the molecules bind to the imprinted sites, causing a change in the electrochemical properties of the electrode (e.g., current, potential, or impedance), which can be measured.

The performance of a newly developed sensor must be rigorously validated. ijnrd.org Key parameters include its linear range, limit of detection (LOD), limit of quantification (LOQ), and accuracy, often assessed through recovery studies in relevant matrices like serum. nih.govnih.gov

Table 2: Illustrative Performance Metrics for a Hypothetical this compound Electrochemical Sensor

This table shows typical validation parameters that would be assessed during the development of a novel electrochemical sensor.

ParameterDescriptionTypical Acceptance Criteria / Value
Linear Range The concentration range over which the sensor response is directly proportional to the analyte concentration.r² > 0.99 nih.gov
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.Signal-to-Noise Ratio ≥ 3:1 nih.gov
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1 nih.gov
Accuracy (% Recovery) The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known concentration.98-102% nih.gov
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 2% researchgate.net

Understanding how a compound like this compound interacts with its biological target (e.g., a specific receptor) is crucial. Optical biosensors, particularly those based on Surface Plasmon Resonance (SPR), are a leading technology for studying the kinetics of these interactions in real-time without the need for labels. nih.govlabome.com

In an SPR-based assay, a receptor of interest is immobilized on a gold-coated sensor chip. labome.com A solution containing the ligand (this compound) is then flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This allows for the direct measurement of the rates of association (on-rate) and dissociation (off-rate) of the ligand-receptor complex. springernature.com From these rates, the binding affinity (KD) can be calculated. This kinetic information, especially the "residence time" (related to the off-rate), can be a more powerful predictor of a compound's biological activity than affinity alone. universiteitleiden.nlnih.gov

Table 3: Example of Kinetic Data from a Hypothetical SPR Analysis of this compound

This table illustrates the type of quantitative data generated from an SPR experiment to characterize a receptor-ligand interaction.

ParameterSymbolDescriptionExample Value
Association Rate Constant kₐ (or kₒₙ)The rate at which the ligand binds to the receptor.1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant kₔ (or kₒff)The rate at which the ligand-receptor complex dissociates.3.0 x 10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (Affinity) KₗThe ratio of kₔ to kₐ (kₔ/kₐ), indicating the strength of the binding. A lower Kₗ value signifies higher affinity.2.0 nM

Development of Electrochemical Sensors for Compound Detection[21],

Method Development and Validation Principles

Modern analytical chemistry emphasizes sustainability through the principles of Green Analytical Chemistry (GAC). nih.gov GAC aims to develop methods that are safer for operators, reduce environmental impact, and minimize the consumption of energy and hazardous materials. nih.govresearchgate.net The 12 principles of GAC provide a framework for evaluating and improving the environmental friendliness of analytical workflows. mdpi.comexplorationpub.com

When developing analytical methods for this compound, GAC principles would guide the selection of techniques and reagents. This could involve:

Preferring direct analysis techniques that require minimal sample preparation. explorationpub.com

Miniaturizing assays to reduce the volume of samples and reagents. researchgate.net

Replacing toxic organic solvents with safer alternatives (e.g., water, ethanol (B145695), or supercritical fluids). mdpi.com

Automating procedures to improve safety and efficiency. researchgate.net

Choosing energy-efficient instruments. mdpi.com

Tools like the AGREE (Analytical GREEnness) metric can be used to quantitatively assess the greenness of a method based on the 12 GAC principles. researchgate.net

Table 4: Hypothetical AGREE Assessment for a Green HPLC Method for this compound

This table provides a simulated assessment of an analytical method against the 12 principles of GAC, where a score closer to 1.0 indicates better alignment with green principles.

GAC PrinciplePerformance Score (0-1)Assessment Rationale
1. Sample Integration 0.7Sample is analyzed directly after simple dilution.
2. Sample Amount 0.8Miniaturized method uses microliter sample volumes.
3. In-Situ Measurement 0.3Analysis is performed offline in a laboratory setting.
4. Process Integration 0.6Sample preparation and analysis are semi-automated.
5. Automation/Miniaturization 0.8Utilizes an autosampler and microbore column.
6. Derivatization 1.0No derivatization step is required.
7. Waste Reduction 0.7Reduced solvent use minimizes waste generation.
8. Multi-Analyte Method 0.5Method is specific to the primary compound.
9. Energy Consumption 0.6Uses a standard HPLC system, not optimized for low power.
10. Renewable Reagents 0.7Mobile phase uses bio-derived ethanol instead of acetonitrile.
11. Reagent Toxicity 0.8Avoids the use of highly toxic or carcinogenic solvents.
12. Operator Safety 0.9Automated, enclosed system minimizes operator exposure.
Overall AGREE Score 0.73 Method is considered acceptably green.

Automation and miniaturization are key enabling technologies in modern bioanalysis and are central to the principles of GAC. researchgate.net Automating workflows, such as those for ligand-binding assays or sample preparation for chromatography, significantly enhances throughput, precision, and reproducibility while reducing the potential for human error. sptlabtech.comchemrxiv.org

Automated liquid handling systems can perform precise pipetting of reagents and samples at volumes far smaller than are practical for manual methods. sptlabtech.com This miniaturization directly translates to reduced consumption of costly reagents (e.g., antibodies, enzymes) and precious biological samples. chemrxiv.org When applied to tasks like developing a pharmacokinetic (PK) assay for this compound, an automated workflow could screen hundreds of conditions (e.g., different antibody pairs, buffer conditions) in a fraction of the time required for manual work, accelerating method development significantly. chemrxiv.org

Table 5: Comparison of Manual vs. Automated Bioanalytical Workflows

This table illustrates the benefits of applying automation and miniaturization to a hypothetical ligand-binding assay for this compound.

ParameterTraditional Manual WorkflowAutomated & Miniaturized Workflow
Assay Format 96-well plate384-well or 1536-well plate
Sample Volume per Well 50 - 100 µL1 - 10 µL
Reagent Volume per Well 50 - 100 µL1 - 10 µL
Time per Plate 4 - 6 hours1 - 2 hours
Samples per Day ~100 - 200> 1,000
Precision (CV%) 10 - 15%< 5%
Reagent Cost per Sample HighLow
Operator Time High (constant attention)Low (load and run)

Future Directions and Emerging Research Avenues for Conorphone Hydrochloride

Exploration of Novel Molecular Targets and Polypharmacology

Future research into conorphone hydrochloride will likely extend beyond its known interactions with classical opioid receptors. The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy to develop medications with improved efficacy and side effect profiles. nih.govmedpac.govdovepress.comoup.com For conorphone, this could involve identifying and characterizing its interactions with other receptors or cellular pathways that modulate pain and its associated affective components.

A significant emerging area in opioid pharmacology is the development of biased agonists. nih.govbinasss.sa.cr These are ligands that, upon binding to a receptor, preferentially activate certain intracellular signaling pathways over others. For instance, a biased agonist for the mu-opioid receptor might selectively activate the G-protein signaling pathway responsible for analgesia, while avoiding the β-arrestin pathway implicated in adverse effects like respiratory depression and constipation. binasss.sa.croup.com Future studies could investigate whether conorphone or its derivatives can be modified to exhibit such biased agonism, potentially leading to a safer therapeutic agent. mdpi.com

Furthermore, the exploration of allosteric modulators presents another exciting frontier. nih.gov Unlike traditional agonists or antagonists that bind to the primary (orthosteric) site of a receptor, allosteric modulators bind to a distinct site, subtly changing the receptor's conformation and modulating the effects of the endogenous ligands. pnas.org Research could focus on discovering if conorphone possesses any allosteric modulatory properties or if its structure can be adapted to create such a molecule, which could fine-tune opioid receptor activity with greater precision.

Advanced Computational and Artificial Intelligence Integration in Drug Design

Machine learning algorithms, for example, can be trained on existing data from morphinan (B1239233) compounds to build predictive models for analgesic efficacy and potential side effects. mountsinai.org These models could then be used to screen virtual libraries of novel conorphone derivatives, prioritizing those with the most desirable predicted profiles for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery. mdpi.com

Moreover, generative AI models can design entirely new molecules with optimized properties from the ground up. nih.gov By providing the model with a set of desired characteristics—such as high affinity for a specific receptor subtype, biased signaling properties, and a favorable pharmacokinetic profile—AI could generate novel chemical structures related to conorphone that are predicted to meet these criteria. This de novo drug design approach opens up new possibilities for creating next-generation analgesics.

Development of Sophisticated In Vitro and In Vivo Mechanistic Models

To better understand the complex pharmacology of this compound and to predict its clinical effects more accurately, the development of more sophisticated preclinical models is essential.

In Vitro Models:

Future in vitro research will likely move beyond simple binding assays to more functional and dynamic systems. The use of cell lines expressing specific opioid receptor subtypes will continue to be important for characterizing the binding affinity and functional activity of conorphone and its analogues. mdpi.comfrontiersin.org Techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can provide real-time insights into receptor dimerization and downstream signaling events. The development of high-throughput assays for assessing G-protein activation and β-arrestin recruitment will be crucial for identifying biased agonists. nih.govbinasss.sa.cr

Assay TypePurposeKey Information Gained
Radioligand Binding AssaysDetermine the affinity of conorphone for different opioid receptor subtypes.Kᵢ (inhibition constant) values, receptor selectivity.
[³⁵S]GTPγS Functional AssaysMeasure the ability of conorphone to activate G-proteins upon receptor binding.EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.
β-Arrestin Recruitment AssaysAssess the recruitment of β-arrestin to the receptor following ligand binding.Potency and efficacy for β-arrestin recruitment, indicating potential for side effects.
FRET/BRET AssaysInvestigate receptor dimerization and conformational changes in real-time.Information on the molecular mechanisms of receptor activation.

In Vivo Models:

While traditional in vivo models of pain, such as the hot-plate and tail-flick tests, have been valuable, there is a growing recognition of the need for models that better recapitulate the complexities of human pain conditions. frontiersin.orgscirp.orgdovepress.com Future research on this compound should employ a broader range of animal models that assess not only the sensory but also the affective and cognitive dimensions of pain. frontiersin.org For instance, models of neuropathic pain, inflammatory pain, and postoperative pain will be critical for evaluating the efficacy of conorphone in different clinical contexts. nih.gov

Furthermore, there is a need for improved models to assess the side-effect profile of novel analgesics. This includes more sensitive measures of respiratory depression, gastrointestinal transit, and abuse liability. frontiersin.org The use of telemetry to continuously monitor physiological parameters in freely moving animals can provide a more comprehensive picture of a drug's effects.

Innovation in Stereoselective Synthetic Methodologies

This compound possesses a complex, multi-cyclic structure with several stereocenters. The precise three-dimensional arrangement of atoms is critical for its interaction with opioid receptors and, consequently, its pharmacological activity. Therefore, innovations in stereoselective synthesis are paramount for the future development of conorphone-related compounds.

The ability to selectively synthesize different stereoisomers of conorphone is crucial for structure-activity relationship (SAR) studies. By systematically varying the stereochemistry at each chiral center, researchers can gain a deeper understanding of how the molecule's shape influences its binding to different opioid receptors and its functional activity. This knowledge is invaluable for the rational design of new analogues with improved properties. acs.orgnii.ac.jp

Application of Next-Generation Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its future derivatives will require the application of next-generation analytical techniques. Given the chiral nature of the molecule, methods for enantiomeric separation and quantification are of particular importance. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating the enantiomers of chiral drugs. mdpi.comnih.gov The development of new and more efficient chiral stationary phases will enhance the ability to resolve closely related stereoisomers. Capillary electrophoresis (CE) also offers a high-efficiency method for chiral separations with the advantage of requiring very small sample volumes. nih.gov

For the detailed structural elucidation of conorphone and its metabolites, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are indispensable. researchgate.net These techniques provide a wealth of information on the molecular weight, fragmentation patterns, and three-dimensional structure of complex alkaloids. scielo.brscielo.brbiorxiv.orgresearchgate.net The application of these advanced analytical methods will be essential for understanding the metabolism of conorphone, identifying potential active metabolites, and ensuring the purity and quality of any newly synthesized compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Conorphone hydrochloride, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of this compound (17-(cyclopropylmethyl)-4,5α-epoxy-8β-ethyl-3-methoxymorphinan-6-one hydrochloride) involves modifications to the morphinan backbone. Key steps include cyclopropane ring formation and stereoselective epoxidation. To ensure reproducibility, researchers should:

  • Document reaction conditions (e.g., temperature, catalysts, solvents) meticulously, adhering to guidelines for experimental rigor .
  • Validate purity using HPLC and NMR, comparing spectral data with literature values (e.g., CAS 70865-14-4) .
  • Reference prior synthetic protocols for morphinan derivatives to identify potential pitfalls (e.g., byproducts from incomplete epoxidation) .

Q. What pharmacological targets and mechanisms of action are associated with this compound?

  • Methodological Answer : As a µ-opioid receptor agonist, this compound’s efficacy can be assessed via in vitro receptor-binding assays (e.g., competitive displacement of labeled naloxone) and in vivo nociceptive models (e.g., tail-flick test). Researchers should:

  • Use radioligand binding assays to quantify receptor affinity (Ki values) .
  • Compare dose-response curves in rodent models to benchmark against standard opioids (e.g., hydromorphone) .
  • Incorporate control groups to isolate receptor-specific effects (e.g., pre-treatment with naloxone) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s efficacy across different pain models?

  • Methodological Answer : Discrepancies may arise from model-specific variables (e.g., inflammatory vs. neuropathic pain). To address this:

  • Employ cross-model comparative studies with standardized dosing (mg/kg) and administration routes (e.g., intravenous vs. intrathecal) .
  • Use transcriptomic profiling (RNA-seq) to identify pain-type-specific receptor expression patterns influencing drug response .
  • Apply meta-analysis to aggregate data from prior studies, adjusting for variables like species, sex, and pain induction methods .

Q. What methodological considerations are critical when comparing this compound’s pharmacokinetics to other morphinan derivatives?

  • Methodological Answer : Pharmacokinetic studies require:

  • Plasma concentration-time profiling via LC-MS/MS to measure bioavailability and half-life .
  • Tissue distribution analysis (e.g., brain-to-plasma ratios) to assess blood-brain barrier penetration .
  • Statistical modeling (e.g., non-compartmental analysis) to compare AUC and Cmax values against structurally related opioids .

Q. How should researchers address ethical and regulatory challenges in preclinical studies involving this compound?

  • Methodological Answer : As a Schedule II narcotic, compliance with ethical guidelines is paramount:

  • Obtain institutional approvals (IACUC, IRB) for animal/human tissue studies, emphasizing humane endpoints .
  • Follow OSHA HCS guidelines for safe handling (e.g., PPE, fume hoods) and disposal, referencing safety data sheets for hydrochloride salts .
  • Document adverse events rigorously, including respiratory depression in in vivo models .

Data Analysis and Presentation

Q. What strategies can mitigate bias in dose-response studies of this compound?

  • Methodological Answer : To minimize bias:

  • Use double-blinded, randomized experimental designs .
  • Apply statistical corrections (e.g., Bonferroni) for multiple comparisons in efficacy datasets .
  • Pre-register study protocols (e.g., on Open Science Framework) to enhance transparency .

Q. How should conflicting data on this compound’s metabolite toxicity be interpreted?

  • Methodological Answer : Conflicting metabolite profiles (e.g., CYP3A4-mediated vs. CYP2D6-mediated pathways) require:

  • In vitro hepatic microsome assays to identify primary metabolic routes .
  • Toxicokinetic modeling to correlate metabolite concentrations with organ-specific toxicity (e.g., hepatotoxicity) .
  • Cross-referencing species-specific metabolism data to validate translational relevance .

Publication and Reproducibility

Q. What are the best practices for structuring a manuscript on this compound’s novel applications?

  • Methodological Answer : Adhere to journal-specific guidelines (e.g., Journal of Medicinal Chemistry):

  • Use concise abstracts highlighting hypothesis, methods (e.g., "tail-flick assay"), and significance .
  • Limit chemical structures in figures to 2–3 key compounds, avoiding excessive numbering (e.g., "Compound 4b") .
  • Deposit raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.